

1,3-Diacetoxypropane retention index in different GC columns

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Compound Focus: 1,3-Diacetoxypropane

CAS No.: 628-66-0

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Retention Index Data for 1,3-Diacetoxypropane

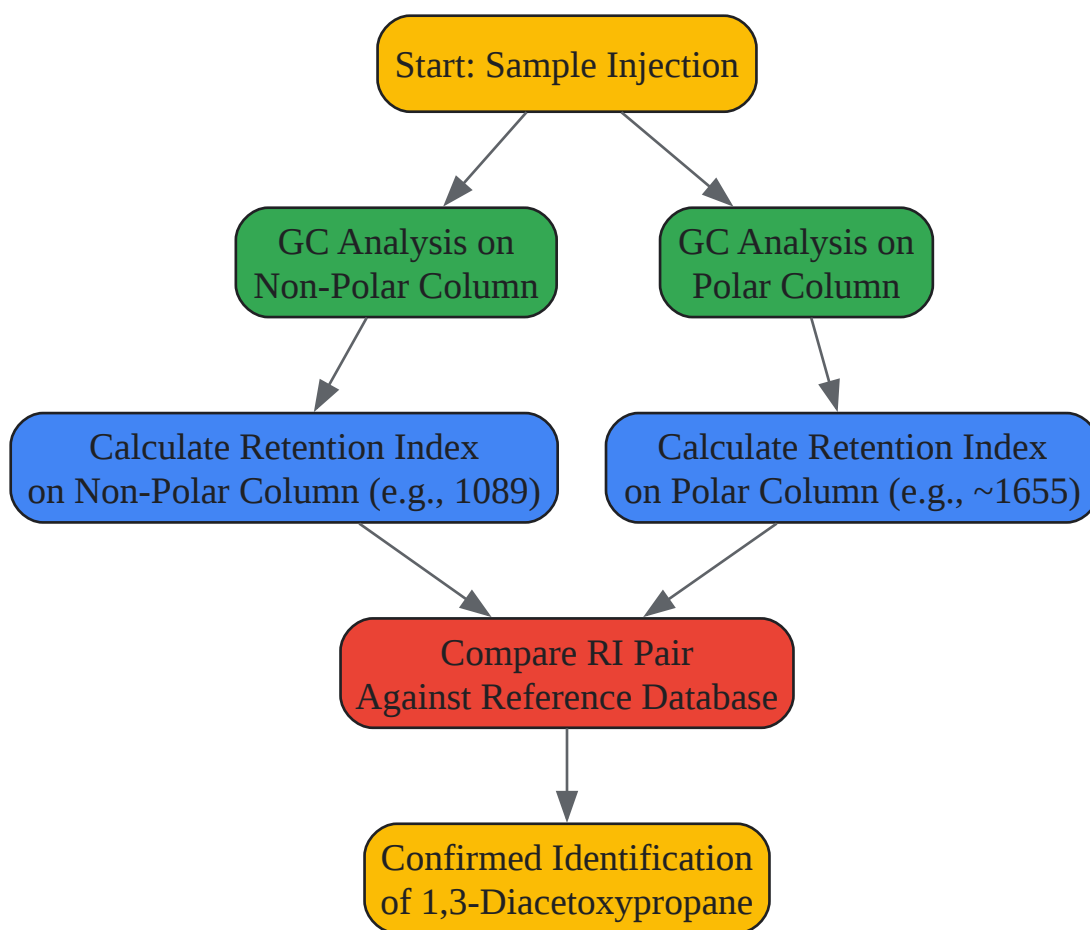
Retention Index (I)	Column Type	Active (Stationary) Phase	Experimental Conditions	Source
1089	Capillary	Polydimethyl siloxanes (Non-polar)	Custom temperature program [1]	Zenkevich and Chupalov, 1996 [1]
1650	Capillary	Carbowax 20M (Polar)	Custom temperature program [1]	Vinogradov, 2004 [1]
1655	Capillary	FFAP (Polar)	50 m/0.25 mm/0.25 µm, He; Program: 20°C (5min) => 2°C/min => 70°C => 4°C/min => 210°C [1]	Yasuhara, 1987 [1]
1660	Capillary	DB-FFAP (Polar)	30 m/0.32 mm/0.25 µm, H ₂ , 40°C @ 2 min, 5°C/min; Final Temp: 240°C [1]	Charles, Martin, et al., 2000 [1]

This data is compiled from the NIST Chemistry WebBook, a highly trusted reference database [1] [2].

Experimental Protocols and Context

The provided data comes from established analytical methods. Here is a breakdown of the key experimental aspects:

- **Methodology:** Retention indices are determined using the **Van Den Dool and Kratz** method or similar approaches, which involve a temperature-programmed run and comparison to a homologous series of n-alkanes [1] [3]. The index is a relative measure, making it more reproducible across different labs than absolute retention time [3].
- **Column Selection:** The data clearly demonstrates the principle of "**like dissolves like**".
 - **Non-polar columns** (e.g., polydimethyl siloxanes) separate compounds primarily by **boiling point**.
 - **Polar columns** (e.g., Carbowax 20M, FFAP) separate based on **polarity**, leading to stronger interactions with and longer retention for polar molecules like **1,3-Diacetoxypropane** [4].
- **Application in Identification:** Using retention indices from two columns with different polarities provides a powerful tool for confirming a compound's identity, as it creates a unique "fingerprint" that is much more reliable than a single data point [3]. The workflow for this confirmatory analysis is outlined below.



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Key Takeaways for Method Development

- **Polar Columns are Essential:** For positive identification of **1,3-Diacetoxypropane**, a polar column like **FFAP** or a similar polyethylene glycol (Wax) phase is recommended due to its strong retention and providing a distinctive retention index [1] [4].
- **Leverage Cross-Reference Guides:** When selecting a column, you can use cross-reference charts to find equivalent phases from different manufacturers. For example, **DB-FFAP** is similar to phases like **ZB-FFAP** (Phenomenex) and **OPTIMA FFAP** (Machery-Nagel) [5].
- **Consult Authoritative Databases:** The **NIST WebBook** and commercial mass spectral libraries are indispensable resources for finding experimentally determined retention index data for a wide range of compounds and stationary phases [1] [3].

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References

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